molecular formula C23H20O6 B1240003 Brasilixanthone B CAS No. 84002-57-3

Brasilixanthone B

Cat. No.: B1240003
CAS No.: 84002-57-3
M. Wt: 392.4 g/mol
InChI Key: CPBXNYZFGKIZDX-UHFFFAOYSA-N
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Description

Brasilixanthone B is a type of xanthone . Xanthones are a class of secondary metabolites produced by plant organisms . They are characterized by a wide structural variety and numerous biological activities that make them valuable metabolites for use in the pharmaceutical field .


Synthesis Analysis

This compound has been identified in chitosan-elicited root cultures of H. perforatum . Chitosan treatment associated with a slowdown of root biomass growth caused an increase in DMAPP and a decrease in stigmasterol, shikimic acid, and tryptophan levels .

Scientific Research Applications

1. Antioxidant and Cytotoxic Activities

Brasilixanthone B, isolated from adventitious roots of St. John’s Wort (Hypericum perforatum L.), has shown antioxidant activities. It exhibits scavenging activity against intracellular reactive oxygen species (ROS). Additionally, it demonstrated cytotoxic activity against HL-60 human promyelocytic leukemia cells, indicating potential in cancer research (Li et al., 2013).

2. Anti-Inflammatory and Analgesic Effects

Research on Calophyllum brasiliense, which contains this compound, has explored its use in traditional medicine for anti-inflammatory and analgesic purposes. Studies have investigated the antinociceptive effect of compounds isolated from this plant, highlighting the potential for developing new pain relief medications (Klein-Júnior et al., 2017).

3. Antifungal and Monoamine Oxidase Inhibitory Activity

This compound, along with other compounds from Hypericum brasiliense, displayed antifungal properties against Cladosporium cucumerinum. This suggests potential applications in antifungal treatments. Furthermore, these compounds exhibited varying degrees of inhibition of monoamine oxidase A and B, enzymes linked to neurotransmitter metabolism, indicating relevance in neuropsychiatric disorder research (Rocha et al., 1994).

4. Chemopreventive Activity in Cancer Research

This compound, as part of the chemical constituents of Calophyllum brasiliensis, has been associated with cancer chemopreventive properties. This discovery is significant for further exploration in the development of cancer prevention strategies (Ito et al., 2002).

5. Potential in Diuretic Medication

Studies on medicinal plants in Brazil, including those containing this compound, have explored their diuretic potential. This is crucial for treating cardiovascular and renal disorders, and for reducing fluid retention (de Souza et al., 2020).

Properties

IUPAC Name

10,22-dihydroxy-7,7,18,18-tetramethyl-8,13,17-trioxapentacyclo[12.8.0.03,12.04,9.016,21]docosa-1(22),3(12),4(9),5,10,14,16(21),19-octaen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20O6/c1-22(2)7-5-11-14(28-22)10-16-18(19(11)25)20(26)17-12-6-8-23(3,4)29-21(12)13(24)9-15(17)27-16/h5-10,24-25H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPBXNYZFGKIZDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(O1)C=C3C(=C2O)C(=O)C4=C(O3)C=C(C5=C4C=CC(O5)(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70415900
Record name Brasilixanthone B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70415900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84002-57-3
Record name Brasilixanthone B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70415900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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